Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate
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Overview
Description
Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate is a useful research compound. Its molecular formula is C17H26BNO4 and its molecular weight is 319.21. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and structural analysis of compounds closely related to Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate. Studies have focused on the synthesis of boric acid ester intermediates with benzene rings, including compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds are obtained through multi-step substitution reactions and their structures confirmed using various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) is often used to calculate molecular structures and analyze their electrostatic potential and molecular orbitals (Huang et al., 2021).
Development of Fluorescent Probes
A novel near-infrared fluorescence off-on probe was developed for the detection of benzoyl peroxide in real samples and for fluorescence imaging in living cells and zebrafish. This probe uses arylboronate as the recognition unit connected to a hemicyanine skeleton, exhibiting high sensitivity and selectivity (Tian et al., 2017).
Catalytic Applications
Research also encompasses the use of similar compounds in catalysis. For example, the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates has been studied, showing effective formation of piperidine derivatives. Such studies highlight the catalytic potential of these compounds in synthesizing complex molecular structures (Zhang et al., 2006).
Material Science Applications
In the field of materials science, these compounds have been used in the synthesis of polymers with applications in organic solar cells. The synthesis of copolymers containing N-substituted perylene dimide and dioctylfluorene units, through Suzuki polycondensation, demonstrates their utility in creating materials with suitable optical and electrochemical properties for solar cell applications (Meena et al., 2018).
Mechanism of Action
Mode of Action
It is known that the compound contains a boronic acid pinacol ester functional group , which is often used in organic synthesis and catalysis.
Action Environment
It is known that the compound is a solid at room temperature and is soluble in organic solvents such as chloroform, ether, and dichloromethane . It is also known to be stable under normal conditions but may hydrolyze in a humid environment .
Properties
IUPAC Name |
benzyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)11-8-12-19-15(20)21-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRMZZGUWOUDHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.